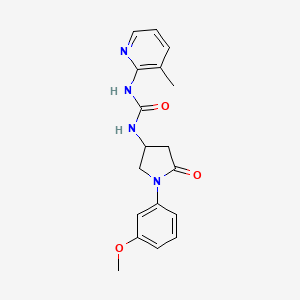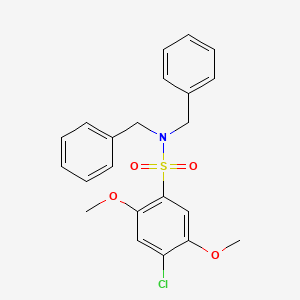
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea, also known as MMPU, is a small molecule inhibitor that has shown potential in the field of cancer research. The compound has been synthesized and studied extensively in recent years due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea inhibits the activity of a protein called CDK9, which is involved in the regulation of gene expression. By inhibiting CDK9, 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea prevents the transcription of genes that are necessary for the growth and survival of cancer cells. This leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. The compound has been found to have a high selectivity for cancer cells, meaning that it specifically targets cancer cells while sparing normal cells. This selectivity is likely due to the overexpression of CDK9 in cancer cells compared to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is its high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is that it has not yet been tested in clinical trials, meaning that its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for research on 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea. One potential direction is to further optimize the synthesis method to produce higher yields and purity. Another direction is to test the efficacy and safety of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea and to identify potential biomarkers that can be used to predict response to the compound. Finally, 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea could also be tested in combination with other cancer therapies to determine if it has synergistic effects.
Méthodes De Synthèse
The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea involves several steps, including the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(3-methylpyridin-2-yl)urea to form the desired product. The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has been extensively studied for its potential in cancer research. The compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-5-4-8-19-17(12)21-18(24)20-13-9-16(23)22(11-13)14-6-3-7-15(10-14)25-2/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQGMPJWBZJMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate](/img/structure/B2949121.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2949122.png)

![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2949128.png)


![2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2949131.png)
![3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2949132.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2949138.png)
![1-[(3-Chlorophenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2949139.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone](/img/structure/B2949143.png)